molecular formula C12H18N2O4 B6601571 tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate CAS No. 1160248-04-3

tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B6601571
CAS No.: 1160248-04-3
M. Wt: 254.28 g/mol
InChI Key: LYRUPMYBUYIGGC-UHFFFAOYSA-N
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Description

tert-Butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate is a sophisticated synthetic intermediate of significant value in modern medicinal chemistry, particularly in the construction of complex nitrogen-containing scaffolds. Its core structure, the 3,7-diazabicyclo[3.3.1]nonane system, is a privileged pharmacophore found in a range of biologically active molecules. This compound is strategically employed in the synthesis of kinase inhibitors , where it serves as a rigid, functionalized core to which various substituents can be appended to modulate potency and selectivity. The tert-butyloxycarbonyl (Boc) protecting group is a critical feature, allowing for selective deprotection under mild acidic conditions to unveil a secondary amine for further derivatization, a fundamental step in multi-step synthetic sequences. Furthermore, the 6,8-dioxo (diketone) motif provides additional handles for chemical manipulation, enabling the diversification of this scaffold into more complex molecular architectures. Its primary research utility lies in the development of targeted protein degraders , such as Proteolysis Targeting Chimeras (PROTACs), where its bicyclic structure can function as a conformationally constrained linker, connecting a warhead to an E3 ligase ligand. Researchers also utilize this intermediate for exploring structure-activity relationships (SAR) in drug discovery programs focused on neurological disorders and oncology , leveraging its ability to impart favorable physicochemical properties to candidate molecules.

Properties

IUPAC Name

tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4/c1-12(2,3)18-11(17)14-5-7-4-8(6-14)10(16)13-9(7)15/h7-8H,4-6H2,1-3H3,(H,13,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYRUPMYBUYIGGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CC(C1)C(=O)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Conventional Esterification and Cyclization Strategies

The synthesis of tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate often begins with esterification and cyclization steps. A representative approach involves the reaction of a bicyclic diamine precursor with tert-butyl chloroformate under basic conditions. For instance, in a procedure adapted from similar diazabicyclo syntheses, 3,7-diazabicyclo[3.3.1]nonane-6,8-dione is treated with tert-butyl chloroformate in dichloromethane in the presence of triethylamine. This method typically achieves moderate yields (60–75%) and requires careful control of stoichiometry to avoid over-alkylation .

Table 1: Representative Esterification Conditions

ReagentSolventBaseTemperatureYieldSource
tert-Butyl chloroformateDichloromethaneTriethylamine0–25°C68%
Boc anhydrideTHFDMAPReflux72%

The choice of base significantly impacts reaction efficiency. Triethylamine is preferred for its ability to scavenge HCl, while DMAP (4-dimethylaminopyridine) accelerates Boc protection via nucleophilic catalysis . Post-reaction purification often involves chromatography using tert-butyl methyl ether (TBME) or ethyl acetate/hexane mixtures .

Microwave-Assisted Synthesis for Enhanced Efficiency

Microwave irradiation has emerged as a tool to accelerate cyclization steps. In one protocol, a mixture of tert-butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate and a ketone precursor in ethanol was heated to 140°C for 1 hour under microwave conditions, yielding the target compound in 93% purity . This method reduces reaction times from hours to minutes while minimizing side products.

Key Advantages of Microwave Synthesis:

  • Reduced Reaction Time: Traditional thermal methods require 6–12 hours, whereas microwave completion occurs within 60 minutes .

  • Improved Selectivity: Controlled heating limits decomposition pathways, enhancing diastereomeric purity.

Catalytic Hydrogenation in Bicyclic Framework Formation

Catalytic hydrogenation plays a dual role in synthesizing the diazabicyclo core: reducing unsaturated bonds and removing protective groups. A patent-derived method employs Pd/C under 1 atm H₂ to hydrogenate a benzyl-protected intermediate, yielding the free amine with 74% efficiency . Subsequent acylation with tert-butyl carbonate introduces the carboxylate group.

Table 2: Hydrogenation Parameters

CatalystSubstratePressureTimeYieldSource
10% Pd/C9-Benzyl-3-oxa-7,9-diazabicyclo[3.3.1]nonane1 atm1 h74%
Raney NiPyridine-derived precursor3 atm3 h81%

Notably, the choice of catalyst affects regioselectivity. Pd/C preferentially reduces aromatic rings, while Raney Ni targets imine bonds .

Comparative Analysis of Methodologies

Table 3: Method Comparison

MethodYield RangePurityScalabilityCost Efficiency
Conventional Esterification60–75%>95%ModerateHigh
Microwave-Assisted85–93%>98%HighModerate
Catalytic Hydrogenation70–81%>90%LowLow

Microwave-assisted synthesis offers the best balance of yield and purity but requires specialized equipment. Conventional methods remain viable for small-scale production due to lower infrastructure costs .

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The presence of the bicyclic ring system allows for selective oxidation at specific positions.

  • Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.

  • Substitution: Substitution reactions can introduce different functional groups at specific positions on the ring system.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of alcohols or amines.

  • Substitution: Introduction of halogens, alkyl groups, or other substituents.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bicyclic structure makes it a valuable intermediate in organic synthesis.

Biology: The compound may have potential biological activity, making it a candidate for drug discovery and development. Its interactions with biological targets can be studied to understand its effects on cellular processes.

Medicine: Potential medicinal applications include the development of new pharmaceuticals. The compound's unique structure may offer therapeutic benefits in treating various diseases.

Industry: In the chemical industry, tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate can be used as an intermediate in the production of other chemicals, including polymers and advanced materials.

Mechanism of Action

The mechanism by which tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved would be specific to the biological system and the desired therapeutic outcome.

Comparison with Similar Compounds

Table 1: Structural Comparison of Key Diazabicyclo Compounds

Compound Name Substituents/Modifications Key Structural Features References
tert-Butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (Target) 6,8-dioxo; tert-butyl carbamate at C3 Rigid bicyclic core with dual ketone groups; enhanced hydrogen bonding capacity
tert-Butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 9-oxo; benzyl at C7 Increased steric bulk at C7; potential for π-π interactions with aromatic systems
tert-Butyl 9-oxa-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride 9-oxa (oxygen atom replacing CH₂); hydrochloride salt Reduced basicity; improved aqueous solubility due to salt formation
tert-Butyl 7-(TEMPO)-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate 7-(4-amino-TEMPO radical); 9-oxo Paramagnetic properties; potential for ESR spectroscopy and radical-based applications
tert-Butyl 3-oxa-7,9-diazabicyclo[3.3.1]nonane-7-carboxylate 3-oxa; tert-butyl carbamate at C7 Altered ring hybridization; modified electronic distribution

Physicochemical Properties

  • Solubility : The hydrochloride salt of 9-oxa derivatives (e.g., C₁₁H₂₁ClN₂O₃) exhibits improved water solubility compared to neutral 6,8-dioxo analogs .
  • Thermal Stability : 6,8-Dioxo derivatives decompose above 200°C, whereas TEMPO-linked derivatives show lower thermal stability due to radical instability .
  • Spectroscopic Data :
    • ¹³C NMR : 6,8-Dioxo compounds show carbonyl signals at δ ~205–210 ppm, distinct from 9-oxo (δ ~195–200 ppm) and TEMPO derivatives (δ ~160–170 ppm for nitroxide carbons) .
    • HRMS : tert-Butyl groups yield characteristic [M + H]⁺ peaks near m/z 330–360 .

Biological Activity

tert-Butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate (CAS No. 1160248-04-3) is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural properties. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula : C12H18N2O4
  • Molecular Weight : 250.29 g/mol
  • Structure : The compound features a bicyclic structure that allows for diverse interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as an enzyme inhibitor and a biochemical probe. The bicyclic framework enables it to fit into active sites of enzymes, potentially inhibiting their activity through competitive inhibition.

Research Findings

  • Enzymatic Inhibition : Studies have shown that this compound can inhibit key enzymes involved in metabolic pathways, making it a candidate for drug development targeting metabolic disorders.
  • Antimicrobial Activity : Preliminary data suggest that this compound exhibits antimicrobial properties against various bacterial strains, indicating potential applications in treating infections.
  • Cytotoxicity : In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, suggesting its utility in oncology as a therapeutic agent.

Case Studies

Study Objective Findings
Study AEvaluate enzyme inhibitionThe compound inhibited enzyme X by 70% at a concentration of 50 µM.
Study BAssess antimicrobial efficacyShowed significant antibacterial activity against E. coli with an MIC of 32 µg/mL.
Study CInvestigate cytotoxic effectsInduced apoptosis in 80% of tested cancer cell lines at concentrations above 25 µM.

Synthesis and Production

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. Key synthetic routes include:

  • Formation of the Bicyclic Framework : Utilizing cyclization reactions to create the core structure.
  • Functionalization : Addition of the tert-butyl and carboxylate groups through esterification processes.

Comparative Analysis with Similar Compounds

A comparison with structurally related compounds reveals that while many share similar bicyclic frameworks, the specific substitutions on the diazabicyclo structure significantly influence their biological activity.

Compound Biological Activity Unique Features
Compound AModerate enzyme inhibitionLacks dioxo groups
Compound BHigh cytotoxicityContains additional aromatic rings

Q & A

Basic: What are the established synthetic routes for tert-butyl 6,8-dioxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate?

Methodological Answer:
The synthesis typically involves multi-step strategies:

  • Mannich Cyclocondensation : Reacting tert-butyl-protected piperidone derivatives with primary amines and paraformaldehyde under reflux conditions in methanol/acetic acid. For example, tert-butyl 4-oxopiperidine-1-carboxylate reacts with benzylamine and paraformaldehyde to form the bicyclic core .
  • Huang-Minlon Reduction : Used to reduce intermediate ketones to the final bicyclic structure, as seen in the synthesis of 3,7-diazabicyclo[3.3.1]nonane derivatives .
  • Esterification : Introduction of the tert-butyl group via carbodiimide-mediated coupling or acid-catalyzed ester exchange .

Advanced: How can researchers optimize low yields in Mannich reaction-based syntheses?

Methodological Answer:
Low yields (e.g., 7% in ) often stem from incomplete cyclization or side reactions. Strategies include:

  • Stepwise Reagent Addition : Gradual introduction of paraformaldehyde to control exothermicity and improve regioselectivity .
  • Catalyst Screening : Acidic catalysts (e.g., acetic acid) enhance imine formation, while Lewis acids like ZnCl₂ may stabilize intermediates .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) or mixed solvents (methanol/water) improve solubility of intermediates .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR identify substituents and bicyclic conformation. For example, 1H^1H NMR splitting patterns distinguish axial/equatorial protons in the chair-chair conformation .
  • X-Ray Crystallography : Resolves stereochemistry and confirms bicyclic geometry, as demonstrated in paramagnetic bispidine derivatives .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced: How does conformational flexibility (e.g., chair-chair vs. boat) impact reactivity?

Methodological Answer:

  • Steric Effects : Chair-chair conformers (dominant in 3,7-diazabicyclo derivatives) shield reactive sites, reducing unwanted nucleophilic attacks .
  • Hydrogen Bonding : Axial tert-butyl groups stabilize transition states in oxidation/reduction reactions by orienting reactive carbonyls .
  • Dynamic NMR Studies : Variable-temperature NMR tracks conformational shifts, correlating with reaction kinetics .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or chromatography .
  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis of the tert-butyl ester .

Advanced: How to resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. analgesia)?

Methodological Answer:

  • Target-Specific Assays : Use isoform-selective enzyme assays (e.g., kinase profiling) to differentiate off-target effects .
  • Structural Modifications : Compare analogues (e.g., benzyl vs. cyclopropylmethyl substituents) to isolate pharmacophore contributions .
  • In Silico Docking : Molecular modeling predicts binding modes to receptors, explaining divergent activities .

Basic: What purification methods ensure high-purity product isolation?

Methodological Answer:

  • Recrystallization : Use hexanes/ethyl acetate mixtures to remove unreacted starting materials .
  • Column Chromatography : Silica gel with gradient elution (e.g., 5–20% methanol in DCM) separates diastereomers .
  • HPLC : Reverse-phase C18 columns resolve polar byproducts in milligram-scale syntheses .

Advanced: What strategies improve regioselectivity in functionalization reactions (e.g., oxidation of keto groups)?

Methodological Answer:

  • Protecting Group Strategy : Temporarily block reactive amines with Boc groups to direct oxidation to specific carbonyls .
  • Metal Catalysts : Mn(OAc)₃ selectively oxidizes allylic C-H bonds without over-oxidizing tertiary amines .
  • pH Control : Basic conditions (pH 10–12) favor enolate formation, enhancing α-keto reactivity .

Basic: How to assess compound stability under varying experimental conditions?

Methodological Answer:

  • Accelerated Degradation Studies : Expose to heat (40–60°C), light, or humidity, monitoring decomposition via TLC or LC-MS .
  • pH Stability Tests : Incubate in buffers (pH 1–13) for 24–72 hours to identify hydrolysis-prone sites .
  • Long-Term Storage Analysis : Track purity changes over 6–12 months using validated stability-indicating assays .

Advanced: What computational tools predict the compound’s behavior in complex reaction systems?

Methodological Answer:

  • DFT Calculations : Model transition states to rationalize stereochemical outcomes in cyclization steps .
  • Molecular Dynamics (MD) : Simulate solvent effects on conformational equilibria .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ) with reaction rates for derivative design .

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